A Technical Guide to the Synthesis and Characterization of 3,3-Dimethyl-1-butenylboronic Acid
A Technical Guide to the Synthesis and Characterization of 3,3-Dimethyl-1-butenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3-Dimethyl-1-butenylboronic acid, a valuable organoboron compound. Boronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and have garnered significant attention in medicinal chemistry for their roles in sensor design and as active pharmaceutical ingredients.[1][2] This document details the physicochemical properties, outlines a representative synthetic protocol, and describes the standard characterization methodologies for this compound, tailored for professionals in chemical research and drug development.
Physicochemical and Structural Properties
3,3-Dimethyl-1-butenylboronic acid, also known as [(E)-3,3-dimethylbut-1-enyl]boronic acid, is a solid compound at room temperature.[3][4] Its key properties are summarized in the table below. Proper storage in an inert atmosphere and at low temperatures (under -20°C) is recommended to ensure stability.[5]
| Property | Value | Reference |
| CAS Number | 86595-37-1 | [4][5][6] |
| Molecular Formula | C₆H₁₃BO₂ | [4][5][6] |
| Molecular Weight | 127.98 g/mol | [4][5] |
| Melting Point | 78-80 °C | [5] |
| Boiling Point | 212.4 ± 23.0 °C (Predicted) | [5] |
| Density | 0.926 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 9.84 ± 0.43 (Predicted) | [5] |
| Physical Form | Solid | [4] |
| Water Solubility | Slightly soluble | [5] |
| InChI Key | CTIWKIMYFQSVBZ-SNAWJCMRSA-N | [4] |
| Canonical SMILES | CC(C)(C)C=CB(O)O | [4] |
Synthesis Protocol
The synthesis of vinylboronic acids can be achieved through several established methods. A common and effective approach involves the hydroboration of a terminal alkyne followed by hydrolysis. The following protocol is a representative example for the synthesis of 3,3-Dimethyl-1-butenylboronic acid from 3,3-dimethyl-1-butyne.
Experimental Protocol: Hydroboration of 3,3-Dimethyl-1-butyne
Materials:
-
3,3-Dimethyl-1-butyne
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Borane-dimethyl sulfide complex (BMS) or Catecholborane
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution
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Hydrogen peroxide (H₂O₂) (for oxidative workup if needed)
-
Hydrochloric acid (HCl)
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Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is flushed with nitrogen gas.
-
Hydroboration: 3,3-Dimethyl-1-butyne is dissolved in anhydrous THF in the flask and cooled to 0°C in an ice bath. A hydroborating agent (e.g., one equivalent of catecholborane or a stoichiometric amount of BMS) is added dropwise via the dropping funnel while maintaining the inert atmosphere and temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the complete formation of the vinylborane intermediate. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: Upon completion, the reaction is carefully quenched by the slow addition of water or an aqueous base (e.g., NaOH solution) at 0°C. This hydrolyzes the borane intermediate to the desired boronic acid.
-
Extraction: The aqueous layer is acidified with dilute HCl to a pH of approximately 2-3. The product is then extracted with diethyl ether or another suitable organic solvent. The organic layers are combined.
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Drying and Concentration: The combined organic extract is washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 3,3-Dimethyl-1-butenylboronic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3-dimethyl-1-butenylboronic acid availability | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,3-Dimethyl-1-butenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3,3-DIMETHYL-1-BUTENYLBORONIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. boronmolecular.com [boronmolecular.com]
